3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine;hydrochloride
Description
3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine hydrochloride is a tertiary amine hydrochloride salt characterized by a propane backbone substituted with a chlorine atom at the third carbon and methyl and isopropyl groups attached to the nitrogen atom. This compound is structurally related to pharmacologically active amines and intermediates used in organic synthesis.
Properties
IUPAC Name |
3-chloro-N-methyl-N-propan-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClN.ClH/c1-7(2)9(3)6-4-5-8;/h7H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUCCWXVNLNLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49705-19-3 | |
| Record name | (3-chloropropyl)(methyl)(propan-2-yl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine;hydrochloride involves the reaction of N-methylpropan-2-amine with 1-chloropropane under specific conditions. The reaction typically requires a solvent such as chloroform or methanol and is carried out at room temperature. The product is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amine derivatives, while oxidation and reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related chloro-amine hydrochlorides:
Key Observations :
Biological Activity
3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine; hydrochloride, also known by its CAS number 5407-04-5, is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for various applications, including as a biochemical reagent and a pharmaceutical intermediate.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₃Cl₂N |
| Molecular Weight | 158.07 g/mol |
| Melting Point | 187-190 °C (lit.) |
| Boiling Point | 130.7 °C at 760 mmHg |
| Flash Point | 32.8 °C |
| Density | Not Available |
Biological Activity
3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine; hydrochloride has shown biological activity primarily in the context of its use as a biochemical reagent in life science research. Its applications include:
- Pharmaceutical Synthesis : It serves as an intermediate in the synthesis of various drugs and agrochemicals, indicating its importance in pharmaceutical chemistry .
- Mutagenic Activity : Research indicates that this compound exhibits mutagenic properties, suggesting potential implications for genetic research and toxicology studies .
The biological mechanisms through which this compound operates are still under investigation, but preliminary studies suggest it may interact with certain cellular pathways that could lead to therapeutic effects or toxic responses. The compound's structure allows it to potentially modulate various biological targets, similar to other dimethylamine derivatives known for their pharmacological activities .
Study on Mutagenicity
A study highlighted the mutagenic activity of 3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine; hydrochloride when used in vitro. The findings suggested that exposure to this compound could lead to significant mutations in bacterial strains, emphasizing the need for safety assessments in its use .
Pharmacological Potential
Another research article discussed the broader category of dimethylamine derivatives, which includes this compound. It noted that such derivatives possess diverse pharmacological activities, including antimicrobial and anticancer properties. This positions 3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine; hydrochloride as a candidate for further exploration in drug development .
Q & A
Basic: What are the standard synthetic routes for preparing 3-Chloro-N-methyl-N-propan-2-ylpropan-1-amine hydrochloride?
Answer:
The synthesis typically involves a two-step process:
Nucleophilic Substitution : Reacting a chloroethyl intermediate (e.g., 2-chloroethyl-N-methyl-N-isopropylamine) with isopropylamine under basic conditions. Catalysts like triethylamine may enhance reaction efficiency .
Hydrochloride Salt Formation : Treating the free amine with hydrochloric acid to improve solubility and stability. Purification via recrystallization (using ethanol/water mixtures) ensures high purity .
Industrial methods may employ continuous flow reactors for scalability, with automated control of temperature (40–60°C) and pH (~3–4) to optimize yield .
Advanced: How can computational chemistry aid in optimizing the synthesis of this compound?
Answer:
Computational approaches, such as quantum chemical reaction path searches (e.g., density functional theory), can predict transition states and identify energy barriers in nucleophilic substitution steps. For example:
- Reaction Design : ICReDD’s methodology combines quantum calculations with experimental feedback to narrow optimal conditions (e.g., solvent polarity, catalyst choice) .
- By-product Analysis : Simulations of competing pathways (e.g., over-alkylation) help mitigate impurities. A study on similar hydrochlorides reduced trial-and-error by 30% using such methods .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key methods include:
- Proton/Carbon NMR : Deuterated DMSO at 400 MHz resolves methyl (-CH3, δ 1.2–1.4 ppm) and isopropyl groups (-CH(CH3)2, δ 3.2–3.5 ppm). Chlorine’s electronegativity deshields adjacent protons, aiding structural confirmation .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 172.1 (M+H)+, with fragmentation patterns confirming the amine backbone .
- IR Spectroscopy : N-H stretching (~2500 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) validate functional groups .
Advanced: How can researchers resolve contradictions in reported reaction yields (e.g., 60% vs. 85%)?
Answer:
Yield discrepancies often arise from:
- Reagent Purity : Impurities in isopropylamine (e.g., moisture) reduce nucleophilicity. Drying agents (molecular sieves) improve consistency .
- Catalyst Optimization : Studies show that substituting triethylamine with DABCO increases yields by 15% in analogous reactions due to reduced steric hindrance .
- Temperature Control : A 10°C deviation during HCl addition can precipitate impurities. Automated systems maintain ±2°C precision, aligning yields with theoretical maxima .
Basic: What are the common by-products during synthesis, and how are they mitigated?
Answer:
- By-products :
- N-Over-alkylated amines (e.g., bis-isopropyl derivatives) from excess alkylating agents.
- Oxidation products (e.g., amine oxides) if oxygen is present .
- Mitigation :
Advanced: What strategies enhance scalability while maintaining purity in industrial settings?
Answer:
- Continuous Flow Reactors : Reduce batch-to-batch variability by ensuring consistent mixing and residence time. A case study achieved 92% purity at 10 kg/day scale .
- In-line Analytics : Real-time HPLC monitoring detects deviations (e.g., >2% impurities), enabling immediate adjustments .
- Solvent Recycling : Ethanol recovery systems cut costs by 40% without compromising yield .
Basic: What are the key applications of this compound in medicinal chemistry research?
Answer:
- Intermediate for Bioactive Molecules : Used to synthesize analogs of β-blockers (e.g., propranolol derivatives) via amine-alkylation reactions .
- Neurological Studies : Structural analogs act as acetylcholine esterase inhibitors, studied for Alzheimer’s disease models .
Advanced: How does the isopropyl group influence reactivity in substitution reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
